molecular formula C8H4BrF4NO B13428125 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide

Cat. No.: B13428125
M. Wt: 286.02 g/mol
InChI Key: UHMKZASVVOJURY-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4BrF3NO This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide typically involves the halogenation of a benzamide precursor. One common method is the bromination of 5-fluoro-4-(trifluoromethyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzamide
  • 4-Bromo-2-fluorobenzamide
  • 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H4BrF4NO

Molecular Weight

286.02 g/mol

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15)

InChI Key

UHMKZASVVOJURY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)N

Origin of Product

United States

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